2-Cloro-6-fluorobenzotrifluoruro

Descripción general

Descripción

2-Chloro-6-fluorobenzotrifluoride is a useful research compound. Its molecular formula is C7H3ClF4 and its molecular weight is 198.54 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Chloro-6-fluorobenzotrifluoride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-fluorobenzotrifluoride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de intermedios farmacéuticos

2-Cloro-6-fluorobenzotrifluoruro: es un intermedio valioso en la síntesis de diversos ingredientes farmacéuticos activos (API). Su incorporación en las moléculas de fármacos puede mejorar significativamente la actividad biológica y la eficacia terapéutica. Por ejemplo, sirve como precursor en la producción de antagonistas vasokinínicos, que se utilizan para tratar el dolor agudo y neuropático .

Química de flujo continuo

El compuesto se ha empleado con éxito en sistemas de milireactores de flujo continuo para la síntesis de 5-fluoro-2-nitrobenzotrifluoruro. Este método ofrece un mejor control sobre las impurezas y una mayor eficiencia del proceso debido a las mejores tasas de transferencia de masa y calor en comparación con los reactores por lotes tradicionales .

Mecanismo De Acción

Target of Action

2-Chloro-6-fluorobenzotrifluoride is an organic compound It’s often used as an intermediate in the synthesis of various other compounds, including pesticides, dyes, and photosensitive materials .

Pharmacokinetics

Its physical properties such as boiling point (1609±350 °C), density (1427±006 g/cm3), and vapor pressure (304mmHg at 25°C) suggest that it’s a volatile compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Chloro-6-fluorobenzotrifluoride. For instance, its volatility suggests that temperature could impact its stability and reactivity . Additionally, it’s classified as an irritant, indicating that it may cause skin and eye irritation, and precautions should be taken when handling and storing the compound .

Actividad Biológica

2-Chloro-6-fluorobenzotrifluoride (CBTF) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in the field of medicinal chemistry and virology. This article synthesizes available research findings regarding its biological activity, including antiviral properties, mechanisms of action, and relevant case studies.

Chemical Structure

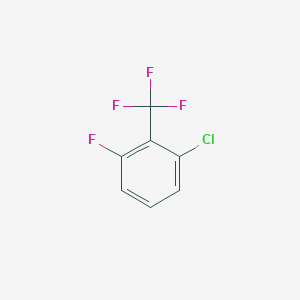

The chemical structure of 2-Chloro-6-fluorobenzotrifluoride can be represented as follows:

This structure features a benzene ring substituted with a chlorine atom, a fluorine atom, and three trifluoromethyl groups, contributing to its unique chemical properties.

Antiviral Properties

Research has shown that derivatives of CBTF exhibit significant antiviral activity, particularly against HIV-1. A study highlighted the efficacy of 2-Chloro-6-fluoro-6-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs), which are related compounds demonstrating potency against wild-type HIV-1 with picomolar activity. These compounds also showed effectiveness against various clinically relevant HIV-1 mutants and in enzyme assays .

Table 1: Antiviral Efficacy of 2-Cl-6-F-S-DABOs against HIV-1

| Compound | Activity (pM) | Target Virus | Reference |

|---|---|---|---|

| 2-Cl-6-F-S-DABO 9c | 0.5 | HIV-1 Wild Type | |

| 2-Cl-6-F-S-DABO 10a | 1.0 | HIV-1 Mutant | |

| 2-Cl-6-F-S-DABO 10c | 0.8 | HIV-1 Wild Type |

The study indicates that the stereochemistry of these compounds significantly influences their antiviral activity, with certain configurations exhibiting enhanced effectiveness.

The mechanism by which CBTF and its derivatives exert their antiviral effects primarily involves inhibition of the HIV reverse transcriptase (RT). The compounds bind to the active site of the enzyme, preventing viral replication. This binding is influenced by the specific substitutions on the benzene ring, which modulate interaction strength and specificity .

Case Study 1: In Vivo Efficacy

A notable study involved administering a derivative of CBTF to HIV-infected cells in vitro. The results demonstrated a marked reduction in viral load, supporting the compound's potential as an antiviral agent. The investigation utilized both cellular assays and molecular docking studies to elucidate binding interactions with the viral RT .

Case Study 2: Structural Variants

Another research effort explored various structural modifications of CBTF to enhance its biological activity. The introduction of different alkyl groups at the C5 position showed varying levels of activity against HIV strains, underscoring the importance of chemical diversity in drug design .

Propiedades

IUPAC Name |

1-chloro-3-fluoro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF4/c8-4-2-1-3-5(9)6(4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUCOEVDXAZECW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60587761 | |

| Record name | 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103889-37-8 | |

| Record name | 1-Chloro-3-fluoro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60587761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.